

Application Note: Quantification of Cartap Hydrochloride Residues Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cartap hydrochloride	
Cat. No.:	B6595328	Get Quote

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Cartap hydrochloride** residues in various matrices. Cartap, a nereistoxin analogue insecticide, is widely used in agriculture, making the monitoring of its residues crucial for food safety and environmental protection. The described protocol provides a reliable and validated method for the extraction, cleanup, and quantification of **Cartap hydrochloride**, suitable for researchers, scientists, and professionals in drug development and food safety.

Introduction

Cartap hydrochloride is a systemic insecticide effective against a range of chewing and sucking insects on crops such as rice, vegetables, and tea.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Cartap in various commodities. Consequently, sensitive and reliable analytical methods are essential for monitoring its presence. This document outlines a comprehensive HPLC-UV method, including sample preparation, chromatographic conditions, and method validation, to ensure accurate quantification of Cartap hydrochloride residues. The method is based on the principle of converting Cartap hydrochloride to its derivative, nereistoxin, which is then quantified.[2]

Experimental Materials and Reagents



- Standards: Cartap hydrochloride analytical standard (PESTANAL® or equivalent),
 Nereistoxin standard.
- Solvents: HPLC grade acetonitrile, methanol, and n-hexane. Deionized water (18.2 M Ω ·cm).
- Reagents: Hydrochloric acid (HCl), sodium chloride (NaCl), magnesium sulfate (MgSO₄), primary secondary amine (PSA) sorbent, ammonium hydroxide (NH₄OH), nickel(II) chloride (NiCl₂), and formic or phosphoric acid.[3][4]
- Solid Phase Extraction (SPE): C18 or MCX cartridges may be used for cleanup.

Instrumentation

- HPLC System: A system equipped with a UV detector, pump, autosampler, and column oven.
- Analytical Column: A C18 reversed-phase column (e.g., Kinetex 5 μ m, 100 mm x 4.6 mm or equivalent) is recommended.
- Data Acquisition: Chromatography data software.
- Sample Preparation Equipment: Homogenizer, centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, and syringe filters (0.2 or 0.45 μm).

Standard Solution Preparation

- Stock Standard Solution (1000 μg/mL): Accurately weigh 10 mg of **Cartap hydrochloride** standard and dissolve it in 10 mL of deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to a suitable upper limit (e.g., 0.05 to 5.0 µg/mL).

Sample Preparation

A generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is described below, which can be adapted for various matrices like fruits, vegetables, and soil.



- Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 30 mL of acetonitrile and homogenize for 2-3 minutes. Add 1 g of NaCl and 4 g of anhydrous MgSO₄, shake vigorously, and centrifuge at 3300 rpm for 3 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an 8-10 mL aliquot of the supernatant into a 15 mL centrifuge tube containing 1.5 g of anhydrous MgSO₄ and 0.25-0.4 g of PSA sorbent. Vortex for 30 seconds and centrifuge for 5-10 minutes.
- Final Preparation: Filter the supernatant through a 0.2 or 0.45 μm syringe filter into an HPLC vial for analysis. In some cases, the extract may be evaporated to dryness and reconstituted in 1 mL of acetonitrile or the mobile phase.

For specific matrices like rice straw and grain, an alternative extraction with dilute HCl followed by liquid-liquid extraction with n-hexane after derivatization can be employed.

HPLC-UV Method Protocol

The following table summarizes the recommended chromatographic conditions for the analysis of **Cartap hydrochloride**.

Parameter	Condition
Column	C18 Reversed-Phase (e.g., Kinetex 5µ, 100 x 4.6 mm)
Mobile Phase	Acetonitrile : Water (65:35, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient or controlled at 25 °C
UV Detection	To be determined by UV scan (typically 200-260 nm)
Run Time	Approximately 15-25 minutes



Note: The mobile phase may be modified with acids like formic or phosphoric acid to improve peak shape. The optimal UV wavelength should be determined by scanning a standard solution.

Quantitative Data Summary

The performance of the HPLC-UV method for **Cartap hydrochloride** analysis is summarized in the tables below.

Table 1: Method Validation Parameters

Parameter	Result	Reference
Linearity (R²)	> 0.999	
Limit of Quantification (LOQ)	0.05 mg/kg	_
Retention Time	~10.44 min	-

Table 2: Recovery Studies in Different Matrices

Matrix	Fortification Level (mg/kg)	Average Recovery (%)	Reference
Brinjal	0.05	96.6	
Brinjal	0.25	90.6	_
Brinjal	0.50	93.3	
Feeds	10-2000 g/ton	98.4 - 106.0	
Rice Plants, Husked Rice, etc.	Spiked at three levels	80.0 - 114.4	

Experimental Workflow Diagram





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Caption: Workflow for Cartap hydrochloride residue analysis.

Conclusion

The HPLC-UV method described in this application note provides a reliable and sensitive approach for the quantification of **Cartap hydrochloride** residues in various matrices. The method is characterized by a straightforward sample preparation procedure, good chromatographic performance, and robust validation parameters. This makes it a valuable tool for routine monitoring in food safety and environmental analysis, ensuring compliance with regulatory standards. Further optimization may be required for complex or new matrices.

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- To cite this document: BenchChem. [Application Note: Quantification of Cartap Hydrochloride Residues Using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595328#hplc-uv-method-for-quantification-of-cartap-hydrochloride-residues]



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